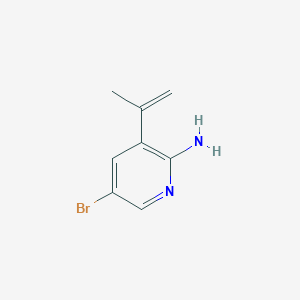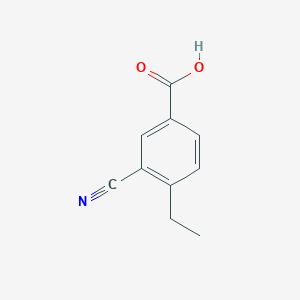
3-氰基-4-乙基苯甲酸
描述
3-Cyano-4-ethylbenzoic acid is a compound with the molecular weight of 175.19 . It contains a total of 22 bonds, including 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 nitrile (aromatic) and 1 hydroxyl group .
Molecular Structure Analysis
The molecular structure of 3-Cyano-4-ethylbenzoic acid includes a six-membered ring, a carboxylic acid group (aromatic), a nitrile group (aromatic), and a hydroxyl group . The InChI code for this compound is1S/C10H9NO2/c1-2-7-5-8 (10 (12)13)3-4-9 (7)6-11/h3-5H,2H2,1H3, (H,12,13) . Physical And Chemical Properties Analysis
3-Cyano-4-ethylbenzoic acid is stored at a temperature of 2-8°C . More detailed physical and chemical properties were not found in the search results.科学研究应用
聚集诱导发光
研究表明,与3-氰基-4-乙基苯甲酸相关的某些衍生物,特别是涉及氰基取代基的衍生物,表现出聚集诱导增强发光(AIEE)特性。这些材料由于其在聚集时独特的发光特性而在光学、电子、环境和生物科学应用中备受关注。这些化合物中的氰基存在有助于防止π-π堆积,从而增强聚集体中的发光并促进有利于AIEE特性的J型聚集体的形成。这些化合物已显示出自组织成有序微纤维和纳米棒的潜力,可用于光波导,表明在材料科学中具有重要应用(Wen-bin Jia et al., 2013)。
镧系配合物的发光和热性能
另一个研究方向探索了与4-乙基苯甲酸相关的配体合成和表征的镧系配合物,展示了独特的结构、发光和热性能。这些配合物可能在材料科学中具有潜力,特别是在新型发光材料的开发方面。这些配合物的配位模式提供的结构多样性为设计具有特定热性和发光性能的材料打开了可能性,这对从光学器件到传感器等各种应用都可能是有利的(Hong-Mei Ye et al., 2010)。
新型合成和抗肿瘤评价
利用含有氰基的化合物的反应性,类似于3-氰基-4-乙基苯甲酸,已经在合成具有潜在抗肿瘤活性的各种杂环衍生物方面得到利用。通过探索不同的合成途径,研究人员开发出在体外对各种癌细胞系表现出显著抑制作用的化合物。这突显了3-氰基-4-乙基苯甲酸衍生物在药物化学中作为新型抗肿瘤药物的开发潜力(H. Shams et al., 2010)。
溶解度和模型相关研究
已经系统研究了与3-氰基-4-乙基苯甲酸相关的化合物在各种溶剂中的溶解度,这对于它们的纯化和在不同科学领域中的应用至关重要。了解溶解行为可以帮助优化合成的反应条件,并在制药和精细化学等领域的应用中发挥作用(A. Zhu et al., 2019)。
液晶性能
关于含有类似于3-氰基-4-乙基苯甲酸的氰基的化合物的研究表明,这些化合物可以表现出独特的液晶性能,例如形成极性双轴方位A相。这些性能对于显示技术和光学器件的应用尤为重要,液晶相的控制可以提高性能并带来新的功能(H. Murthy, 2004)。
安全和危害
The safety information for 3-Cyano-4-ethylbenzoic acid indicates that it may cause skin irritation and serious eye damage . It may also cause damage to organs through prolonged or repeated exposure if inhaled . It is harmful to aquatic life . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and wearing protective gloves, eye protection, and face protection .
属性
IUPAC Name |
3-cyano-4-ethylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-2-7-3-4-8(10(12)13)5-9(7)6-11/h3-5H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLFPDDKQRJMSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-4-ethylbenzoic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


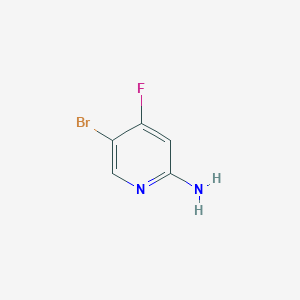
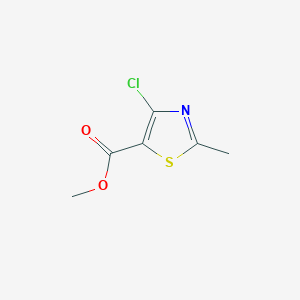
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxybenzoic acid methyl ester](/img/structure/B1442316.png)
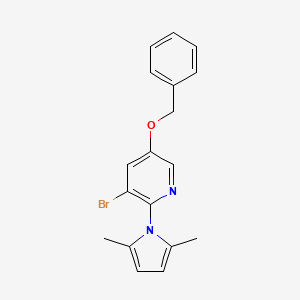
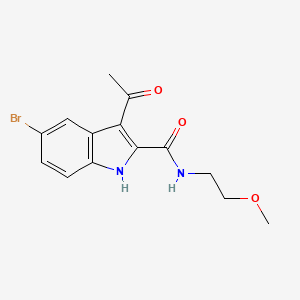
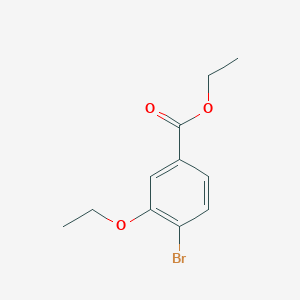
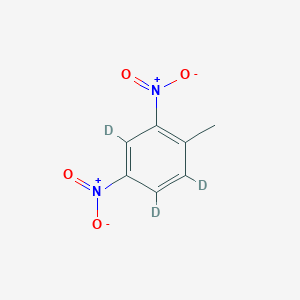
![5,5-Dioctyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-dibenzo[b,d]silole](/img/structure/B1442325.png)

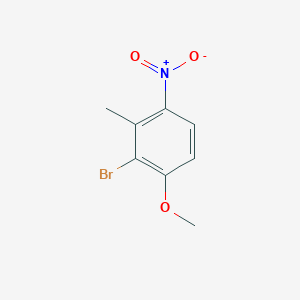
![2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid](/img/structure/B1442329.png)
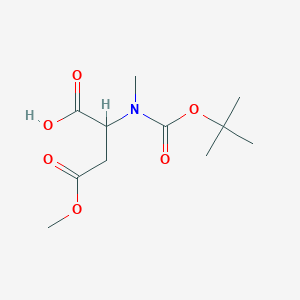
![1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate](/img/structure/B1442333.png)
